Chlamydocin

HDAC inhibition Epigenetics Cancer research

Chlamydocin is an epoxyketone-bearing cyclic tetrapeptide that covalently inhibits HDAC1 (IC50=0.15 nM) with >7,300-fold selectivity over HDAC6, enabling sustained target engagement unmatched by reversible inhibitors (SAHA, TSA). Its irreversible binding supports pulse-chase protocols to decouple exposure from effect duration. Essential for dissecting class I HDAC-specific transcriptional regulation in cancer models (A2780 IC50=0.36 nM; MCF-7 IC50=5.3 nM) and for medicinal chemistry as a benchmark scaffold.

Molecular Formula C28H38N4O6
Molecular Weight 526.6 g/mol
Cat. No. B15581515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlamydocin
Molecular FormulaC28H38N4O6
Molecular Weight526.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H38N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-21,23H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,23?/m0/s1
InChIKeySGYJGGKDGBXCNY-ZDIDWYTNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlamydocin for Research Procurement: A Potent Cyclic Tetrapeptide HDAC Inhibitor with Defined Selectivity


Chlamydocin is a naturally occurring cyclic tetrapeptide isolated from Diheterospora chlamydosporia, characterized by a unique epoxyketone-containing side chain derived from 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) [1]. This fungal metabolite acts as a potent and irreversible histone deacetylase (HDAC) inhibitor, exhibiting sub-nanomolar to low nanomolar activity against class I HDAC enzymes, particularly HDAC1 [1][2]. Its cyclic tetrapeptide scaffold, incorporating aminoisobutyric acid (Aib), L-phenylalanine, D-proline, and the Aoe residue, provides a structurally distinct pharmacophore compared to hydroxamate-based or benzamide-based HDAC inhibitors, establishing a unique chemical biology tool for epigenetic research [3].

Why Chlamydocin Cannot Be Substituted by Generic Pan-HDAC Inhibitors: Mechanism-Driven Differentiation


Interchanging Chlamydocin with other HDAC inhibitors such as vorinostat (SAHA), trichostatin A (TSA), or romidepsin (FK228) is scientifically invalid due to fundamental differences in binding mechanism, isoform selectivity, and functional outcomes. Chlamydocin possesses an epoxyketone warhead that forms a covalent, irreversible bond with the HDAC active site zinc atom, whereas hydroxamates like SAHA and TSA are reversible chelators [1]. This irreversible binding translates to prolonged target engagement even after compound washout [2]. Furthermore, Chlamydocin demonstrates marked selectivity for HDAC1 (IC50 = 0.15 nM) over HDAC6 (IC50 = 1,100 nM), a selectivity ratio exceeding 7,300-fold, which contrasts sharply with the broad class I/II inhibition profiles of SAHA (HDAC1 IC50 ~10 nM; HDAC6 IC50 ~10-20 nM) [3][4]. These mechanistic and selectivity divergences dictate that experimental results obtained with Chlamydocin cannot be extrapolated to other HDAC inhibitors, necessitating its specific procurement for studies requiring sustained, irreversible HDAC1-preferential inhibition.

Chlamydocin Selection Guide: Quantitative Comparative Evidence Against Key Analogs


HDAC1 Inhibition Potency: Chlamydocin vs. Romidepsin (FK228) vs. Vorinostat (SAHA)

Chlamydocin inhibits HDAC1 with an IC50 of 0.15 nM, demonstrating approximately 10.7-fold greater potency than romidepsin (FK228) which exhibits an IC50 of 1.6 nM for HDAC1 [1]. This potency advantage is even more pronounced when compared to the clinically approved pan-HDAC inhibitor vorinostat (SAHA), which has a reported HDAC1 IC50 of approximately 10 nM, representing a >66-fold difference in target engagement [2]. The sub-nanomolar activity of Chlamydocin positions it among the most potent naturally derived HDAC1 inhibitors characterized to date.

HDAC inhibition Epigenetics Cancer research

HDAC Isoform Selectivity: Chlamydocin HDAC1 vs. HDAC6 Discrimination

Chlamydocin displays remarkable selectivity for HDAC1 (IC50 = 0.15 nM) over HDAC6 (IC50 = 1,100 nM), yielding a selectivity index of approximately 7,333-fold [1]. This sharply contrasts with the clinically utilized pan-HDAC inhibitor vorinostat (SAHA), which exhibits minimal discrimination between class I and class IIb HDACs, with reported IC50 values of 10 nM for HDAC1 and 10-20 nM for HDAC6 [2]. Similarly, the cyclic peptide romidepsin, while structurally analogous as a prodrug macrocycle, shows only moderate HDAC1/HDAC6 selectivity (IC50 values of 1.6 nM and 790 nM, respectively), equating to a ~494-fold window . Chlamydocin's pronounced class I preference, particularly toward HDAC1, enables more targeted epigenetic modulation compared to broad-spectrum inhibitors.

HDAC selectivity Isoform profiling Target engagement

Antiproliferative Activity Across Cancer Cell Lines: Chlamydocin vs. Chlamydocin Analogues

Chlamydocin demonstrates potent and differential antiproliferative effects across a panel of human cancer cell lines, with IC50 values ranging from 0.36 nM in A2780 ovarian cancer cells to 45 nM in Malme-3M melanoma cells [1]. This 125-fold variation in sensitivity across cell lines of different tissue origins provides a valuable tool for investigating context-dependent HDAC dependency. For comparison, the chlamydocin analogue 1-alaninechlamydocin exhibits a GI50 of 5.3 nM in MIA PaCa-2 pancreatic cancer cells [2], whereas optimized chlamydocin-based analogues such as cyclo(L-Asu(NHOH)-L-A3mc6c-L-Phe-D-Pro) have been reported to exhibit improved antiproliferative effects relative to trichostatin A (TSA) against MCF-7 and K562 cell lines [3]. The parent Chlamydocin molecule provides a well-characterized reference point against which novel analogues and chemotypes can be benchmarked in antiproliferation assays.

Cancer cell proliferation Cytotoxicity Cell line panel

Binding Mechanism: Irreversible Epoxyketone Covalent Modification vs. Reversible Hydroxamate Chelation

Chlamydocin contains an epoxyketone moiety within its Aoe side chain that acts as an irreversible warhead, forming a covalent bond with the active site zinc atom and surrounding residues in HDAC enzymes [1]. This contrasts fundamentally with hydroxamic acid-based inhibitors such as trichostatin A (TSA) and vorinostat (SAHA), which coordinate the zinc ion reversibly through their hydroxamate functional group [2]. The irreversible nature of Chlamydocin's inhibition results in sustained HDAC suppression even after compound removal or washout, a property not shared by reversible inhibitors. This mechanism has been experimentally confirmed through washout experiments showing persistent target engagement [1]. The epoxyketone pharmacophore also distinguishes Chlamydocin from the disulfide-based prodrug romidepsin, which requires intracellular reduction to liberate a thiol zinc-binding group before it can inhibit HDACs reversibly [3].

Covalent inhibition Irreversible binding Mechanism of action

In Vivo Efficacy: Chlamydocin Survival Benefit in Syngeneic Tumor Model

Chlamydocin administration in a P185 mouse allograft model resulted in a 10% increase in lifespan at doses ranging from 20 to 160 mg/kg [1]. This modest but reproducible in vivo efficacy provides a baseline reference for evaluating next-generation chlamydocin analogues with improved pharmacokinetic properties. In contrast, trichostatin A (TSA) has demonstrated variable in vivo efficacy in mouse SCNT (somatic cell nuclear transfer) embryo development studies, with chlamydocin analogue Ky-9 achieving pup rates of 7.1–7.2%, comparable to TSA (7.2–7.3%), suggesting that certain chlamydocin-based scaffolds can match TSA's developmental biology applications [2]. Notably, chlamydocin is known to undergo rapid inactivation in biological systems, which may limit its absolute in vivo activity compared to metabolically stable clinical candidates [3]. This property, while a limitation for therapeutic development, makes Chlamydocin an ideal tool compound for acute, controlled exposure studies where transient HDAC inhibition is desired.

In vivo efficacy Xenograft model Preclinical oncology

Recommended Research Applications for Chlamydocin Based on Quantitative Evidence


HDAC1-Selective Epigenetic Profiling in Ovarian and Breast Cancer Models

Given its potent HDAC1 inhibition (IC50 = 0.15 nM) and >7,300-fold selectivity over HDAC6, Chlamydocin is ideally suited for dissecting class I HDAC-specific transcriptional and phenotypic effects in hormone-responsive cancer models [1]. The compound's low nanomolar antiproliferative activity against A2780 ovarian cancer cells (IC50 = 0.36 nM) and MCF-7 breast cancer cells (IC50 = 5.3 nM) makes these cell lines particularly appropriate for dose-response studies examining histone hyperacetylation, p21 induction, and apoptosis [2]. Researchers can leverage the irreversible binding mechanism to perform pulse-chase experiments that correlate duration of HDAC1 inhibition with downstream gene expression changes, an experimental paradigm not achievable with reversible inhibitors like SAHA or TSA [1].

Benchmarking Novel HDAC Inhibitor Candidates in Antiproliferative Assays

Chlamydocin's well-characterized antiproliferative IC50 values across multiple cancer cell lines (A2780: 0.36 nM; HT-29: 4.3 nM; HeLa: 14 nM; Malme-3M: 45 nM) provide a robust reference standard for evaluating the potency of novel synthetic or natural product-derived HDAC inhibitors [1]. The 125-fold dynamic range in sensitivity across cell lines further enables researchers to assess whether a new compound exhibits similar, enhanced, or diminished cell-type selectivity relative to Chlamydocin. For medicinal chemistry programs focused on chlamydocin scaffold optimization, the parent compound serves as an essential baseline comparator, with analogues such as 1-alaninechlamydocin (GI50 5.3 nM in MIA PaCa-2) and Ky-9 demonstrating the tunability of this pharmacophore [2][3].

Investigating Irreversible HDAC Inhibition in Developmental and Stem Cell Biology

The irreversible, covalent binding mechanism of Chlamydocin's epoxyketone warhead provides a unique tool for studying sustained HDAC suppression in developmental biology contexts [1]. Recent studies utilizing chlamydocin analogues in mouse somatic cell nuclear transfer (SCNT) embryo development demonstrate that class I/IIa HDAC inhibition by this chemotype can improve full-term developmental rates comparably to trichostatin A (pup rates of ~7.1-7.3%) [2]. Researchers investigating epigenetic reprogramming, stem cell self-renewal, or lineage specification may employ Chlamydocin in pulse-treatment protocols where irreversible target engagement allows compound washout prior to phenotypic assessment, thereby decoupling exposure duration from effect duration [1].

Mechanistic Studies of Survivin Degradation and Caspase-Dependent Apoptosis

Chlamydocin has been mechanistically linked to proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein selectively expressed in tumors, and to caspase-3-dependent cleavage of p21 [1]. The compound induces G2/M cell cycle arrest and apoptosis in a manner that involves this survivin degradation pathway, a phenomenon also observed with the analogue 1-alaninechlamydocin (TGI 8.8 nM, LC50 22 nM in MIA PaCa-2 cells) [2]. Researchers studying the intersection of HDAC inhibition, apoptosis regulation, and cell cycle control will find Chlamydocin a valuable probe for dissecting these interconnected pathways, particularly given the availability of parallel data from structural analogues that can help establish structure-activity relationships governing these phenotypic outcomes [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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